molecular formula C10H16N4O2 B13879690 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

Cat. No.: B13879690
M. Wt: 224.26 g/mol
InChI Key: IEJXOFZGLUUGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine: is an organic compound with a complex structure that includes a nitro group, a dimethylaminoethyl group, and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of the dimethylaminoethyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of diamines, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows for the design of novel drugs with specific biological activities.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

  • 2-N-[2-(dimethylamino)ethyl]-1,3-diaminobenzene
  • 4-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine
  • N-[2-(dimethylamino)ethyl]-2-nitroaniline

Comparison: Compared to similar compounds, 3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine

InChI

InChI=1S/C10H16N4O2/c1-13(2)7-6-12-9-5-3-4-8(11)10(9)14(15)16/h3-5,12H,6-7,11H2,1-2H3

InChI Key

IEJXOFZGLUUGSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.